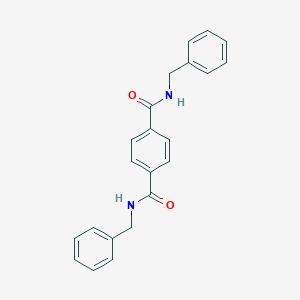
N,N'-dibenzylterephthalamide
Vue d'ensemble
Description
N,N’-dibenzylterephthalamide is an organic compound belonging to the class of terephthalamides It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the terephthalamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylterephthalamide typically involves the reaction of terephthaloyl chloride with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Terephthaloyl chloride+2Benzylamine→N,N’-dibenzylterephthalamide+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzylterephthalamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dibenzylterephthalamide can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N,N’-dibenzylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its crystallographic properties and hydrogen bonding interactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-dibenzylterephthalamide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The benzyl groups provide hydrophobic interactions, while the amide groups participate in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
N,N’-dibenzylterephthalamide can be compared with other terephthalamide derivatives such as:
- N,N’-dibenzyl-N,N’-dimethylterephthalamide
- N,N,N’,N’-tetrabenzylterephthalamide
Uniqueness
N,N’-dibenzylterephthalamide is unique due to its specific crystallographic properties and the presence of benzyl groups, which provide distinct hydrophobic interactions and hydrogen bonding patterns compared to other terephthalamide derivatives.
List of Similar Compounds
- N,N’-dibenzyl-N,N’-dimethylterephthalamide
- N,N,N’,N’-tetrabenzylterephthalamide
- N,N’-diphenylterephthalamide
Propriétés
IUPAC Name |
1-N,4-N-dibenzylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(26)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQGXDKJKYCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935783 | |
| Record name | N~1~,N~4~-Dibenzylbenzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15771-25-2 | |
| Record name | MLS002704219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Dibenzylbenzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of N,N'-dibenzylterephthalamide (1) compare to other disubstituted terephthalamides?
A1: this compound (1) exhibits a crystal structure typical of disubstituted terephthalamides. The molecule possesses crystallographic inversion symmetry, meaning it can be superimposed on its mirror image. The packing arrangement involves classical hydrogen bonds between the amide groups (N-H···O) of adjacent molecules. These hydrogen bonds link the molecules into chains that extend parallel to the shortest axis of the crystal lattice [].
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound (1)?
A2: Yes, the primary intermolecular interaction in the crystal structure of this compound (1) is hydrogen bonding. Specifically, classical N-H···O hydrogen bonds form between the amide hydrogen of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction contributes to the overall stability and packing arrangement observed in the crystal lattice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


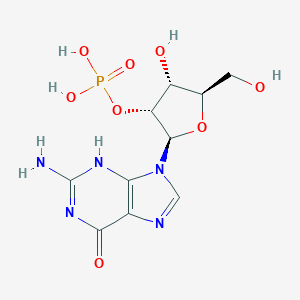
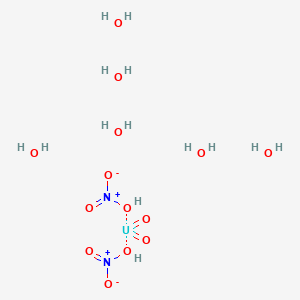

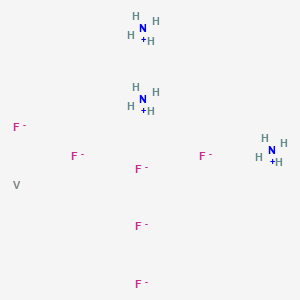


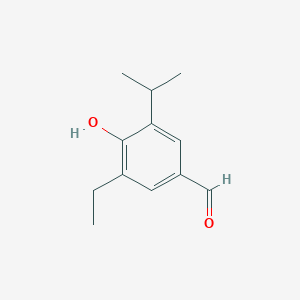

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)





